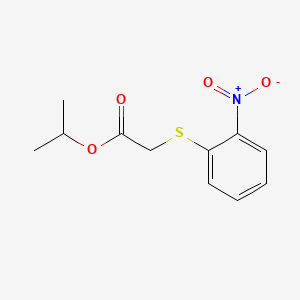
Ethyl 3-hydroxy-3,7-dimethyloctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydroxy-3,7-dimethyloctanoate is an organic compound with the molecular formula C12H24O3. It is an ester derived from 3-hydroxy-3,7-dimethyloctanoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-3,7-dimethyloctanoate can be synthesized through esterification of 3-hydroxy-3,7-dimethyloctanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-3,7-dimethyloctanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products Formed
Oxidation: 3-oxo-3,7-dimethyloctanoic acid or 3,7-dimethyloctanoic acid.
Reduction: 3-hydroxy-3,7-dimethyloctanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxy-3,7-dimethyloctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-3,7-dimethyloctanoate involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond to release the corresponding alcohol and acid. This hydrolysis reaction is crucial in various metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-hydroxy-3,7-dimethyloctanoate: Known for its specific ester structure and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-hydroxy-3,7-dimethyloctanoic acid: The parent acid from which the ester is derived.
Uniqueness
This compound is unique due to its specific ester configuration, which imparts distinct chemical and physical properties. Its applications in various fields highlight its versatility and importance in scientific research and industrial processes.
Properties
CAS No. |
84696-81-1 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3,7-dimethyloctanoate |
InChI |
InChI=1S/C12H24O3/c1-5-15-11(13)9-12(4,14)8-6-7-10(2)3/h10,14H,5-9H2,1-4H3 |
InChI Key |
QUSPFYJNPGLTDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(CCCC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Ethyl-3-methylpentylidene)amino]ethanol](/img/structure/B12665261.png)












![2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12665351.png)
